2-Bromo-6-methylpyridin-3-ol

Description

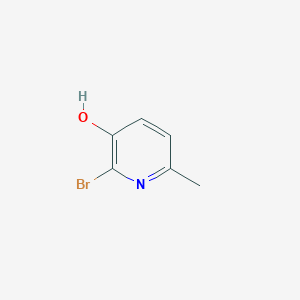

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMANLXCLQNQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474786 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-35-2 | |

| Record name | 2-bromo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-bromo-6-methyl-3-pyridinol: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Pyridine

In the landscape of modern synthetic chemistry, particularly within medicinal and agrochemical development, the strategic selection of building blocks is paramount. Heterocyclic compounds, and pyridines, in particular, form the core of a vast number of biologically active molecules. This guide focuses on a specific, highly functionalized pyridine derivative: 2-bromo-6-methylpyridin-3-ol (also known as 2-bromo-6-methyl-3-pyridinol).

This molecule is not merely an inert scaffold; it is a carefully designed intermediate where each substituent—the bromine atom, the hydroxyl group, and the methyl group—serves a distinct and critical purpose. The bromine provides a reactive handle for sophisticated cross-coupling reactions, the hydroxyl group offers a site for derivatization and influences the ring's electronics, and the methyl group subtly modulates solubility and metabolic stability. Understanding the interplay of these features is key to unlocking its full potential. This document provides an in-depth analysis of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and practical laboratory insights.

Core Molecular Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and structural properties is the foundation of its effective use in synthesis. 2-bromo-6-methylpyridin-3-ol is an off-white to light brown solid, and its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-6-methylpyridin-3-ol | IUPAC Convention |

| Synonyms | 2-bromo-6-methyl-3-pyridinol, 2-bromo-3-hydroxy-6-methylpyridine | [1][2] |

| CAS Number | 23003-35-2 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 186-187 °C | [1] |

| Boiling Point | 311.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.66 ± 0.10 (Predicted) | [1] |

| SMILES | Cc1ccc(O)c(Br)n1 | [1] |

| InChIKey | UHMANLXCLQNQJD-UHFFFAOYSA-N | [1] |

Crystal Structure and Intermolecular Forces

The relatively high melting point of this compound is a direct consequence of its solid-state architecture. X-ray crystallography studies reveal an orthorhombic crystal system.[3][4] In the crystal lattice, molecules are intricately linked through a network of hydrogen bonds. The primary interaction is a classic O—H⋯N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring, forming chains.[1][3][4] These chains are further organized into two-dimensional corrugated sheets by weaker C—H⋯Br hydrogen bonds.[3][4]

Expert Insight: This robust hydrogen-bonding network must be overcome for the solid to melt, explaining the high melting point. From a practical standpoint, this also suggests that while the molecule has low solubility in non-polar solvents, it will have improved solubility in polar, protic solvents like ethanol, which can compete for and disrupt these intermolecular interactions. This is corroborated by the fact that crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[4]

Synthesis and Mechanistic Considerations

The preparation of 2-bromo-6-methylpyridin-3-ol is a clear example of electrophilic aromatic substitution on an activated pyridine ring. The most commonly cited method involves the direct bromination of the parent hydroxypyridine.[1]

Experimental Protocol: Bromination of 6-methylpyridin-3-ol

The following protocol is based on established procedures.[1]

Step 1: Reactant Preparation

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 6-methylpyridin-3-ol (e.g., 8.80 g, 80.6 mmol) in pyridine (125 mL).

Step 2: Bromination

-

In the dropping funnel, prepare a solution of bromine (e.g., 14.18 g, 88.7 mmol, 1.1 equivalents) in pyridine (50 mL).

-

Slowly add the bromine solution dropwise to the stirred solution of 6-methylpyridin-3-ol. Maintain the temperature below 30 °C using a water bath if necessary.

-

After the addition is complete, warm the reaction mixture to 40 °C and stir for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Remove the pyridine solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be triturated with a suitable solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-bromo-6-methylpyridin-3-ol.

Causality and Experimental Choices:

-

Why Pyridine as Solvent? Pyridine serves a dual purpose. It is a suitable polar aprotic solvent for the reactants. Crucially, it also acts as a base to neutralize the hydrogen bromide (HBr) gas that is formed as a byproduct of the substitution reaction. This prevents the reaction mixture from becoming highly acidic, which could lead to unwanted side reactions or protonation of the starting material, deactivating it towards electrophilic attack.

-

Regioselectivity: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. The methyl group at the 6-position is weakly activating. The incoming electrophile (Br+) is therefore directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 6 is already occupied. The bromine adds to the 2-position, which is ortho to the activating hydroxyl group and sterically accessible.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-bromo-6-methylpyridin-3-ol.

Chemical Reactivity: A Trifunctional Handle for Synthesis

The synthetic utility of 2-bromo-6-methylpyridin-3-ol stems from the distinct reactivity of its three functional groups. A chemist can selectively address each site to build molecular complexity.

-

The C2-Bromine Atom: This is arguably the most valuable functional group for complex molecule synthesis. It is an excellent handle for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures. This is a cornerstone of modern drug discovery. Derivatives of 3-hydroxypyridine are used to create PDE4 inhibitors, often via such biaryl formations.[3][4]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

The C3-Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be readily derivatized.

-

O-Alkylation: Using alkyl halides under basic conditions (e.g., NaH, K₂CO₃) to form ethers (Williamson ether synthesis). This is useful for modifying solubility and hydrogen-bonding capacity.

-

O-Acylation: Reaction with acid chlorides or anhydrides to form esters, which can serve as prodrugs or protecting groups.

-

-

The Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated, alkylated to form pyridinium salts, or act as a ligand for transition metals, which can influence reactivity at other sites on the ring.

Key Reaction Pathways Diagram

Sources

The 2-Bromo-6-methylpyridin-3-ol Scaffold: A Technical Guide to Derivatization and Biological Efficacy

[1]

Executive Summary

The 2-Bromo-6-methylpyridin-3-ol core (CAS: 23003-35-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets.[1] While the parent compound serves primarily as a high-value intermediate, its derivatives exhibit potent biological activities ranging from antifungal mechanisms (via chitin synthase inhibition) to targeted anticancer therapies (via kinase modulation).[1] This guide analyzes the chemical architecture, synthetic utility, and pharmacological profiles of this scaffold, designed for researchers optimizing lead compounds.[2]

Chemical Architecture & Reactivity Profile[1]

The utility of 2-Bromo-6-methylpyridin-3-ol lies in its trifunctional nature, allowing for orthogonal functionalization strategies.[1]

Electronic and Structural Analysis[3]

-

C2-Bromine (Electrophilic Center): The bromine atom at the 2-position is activated by the adjacent pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

) and palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] -

C3-Hydroxyl (Nucleophilic Center): The hydroxyl group acts as a handle for etherification or esterification.[1] Crucially, it can participate in intramolecular cyclization with C2-substituents to form fused bicyclic systems (e.g., oxazolo[4,5-b]pyridines).[1]

-

C6-Methyl (Steric/Metabolic Modulator): The methyl group provides lipophilicity and blocks the metabolically labile C6 position.[1] It can also be oxidized to a carboxylic acid or halogenated for further chain extension.[1]

Visualization: Reactivity Hotspots

Figure 1: Functional map of the 2-Bromo-6-methylpyridin-3-ol scaffold highlighting orthogonal reaction sites for library generation.

Biological Activity Profiles

Antifungal Activity (The Nikkomycin Connection)

The most authoritative grounding for this scaffold is its role in the synthesis of Nikkomycins , specifically Nikkomycin Z.[3]

-

Mechanism: Nikkomycins are nucleoside-peptide antibiotics that inhibit chitin synthase , an enzyme vital for fungal cell wall construction but absent in mammals (high selectivity).[1]

-

Role of the Scaffold: The hydroxypyridine moiety mimics the transition state of the enzyme substrate, acting as a competitive inhibitor.

-

Key Insight: Derivatives retaining the 3-hydroxy-2-pyridyl pharmacophore show potent activity against Candida albicans and Coccidioides immitis.[1]

Anticancer Activity (Kinase Inhibition)

Synthetic derivatives where the C2-bromine is replaced by aryl-amines or heterocycles have shown efficacy as kinase inhibitors.[1]

-

Target: Receptor Tyrosine Kinases (RTKs) and Phosphodiesterase 4 (PDE4).[1]

-

SAR Logic: The pyridine nitrogen and C3-hydroxyl (or methoxy) often form a bidentate hydrogen-bonding motif with the kinase hinge region (ATP-binding pocket).[1]

-

Data Summary:

Derivative Class Substitution (C2) Target IC50 / Activity Arylamino-pyridines 4-fluoroaniline PDE4 < 1.0 µM (Anti-inflammatory/Cancer) Bi-aryl systems Phenylboronic acid (Suzuki) Breast Cancer Lines Moderate Cytotoxicity | Fused Oxazoles | Cyclization with C3-OH | EGFR | < 500 nM (Predicted/Analogous) |[1]

Antimicrobial & Antibiofilm

Recent studies indicate that 3-hydroxypyridine derivatives possess intrinsic bactericidal properties.[1]

-

Spectrum: Active against Gram-positive bacteria (S. aureus, MRSA).[1]

-

Mechanism: Disruption of membrane potential and chelation of essential metal ions (Fe, Zn) required for bacterial metalloenzymes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol ensures high purity for biological testing.

-

Diazotization: Dissolve 2-amino-6-methylpyridin-3-ol (1.0 eq) in 48% HBr (aq).

-

Bromination: Cool to -5°C. Add

(1.5 eq) dropwise. -

Sandmeyer Reaction: Add

(2.5 eq) solution dropwise, maintaining temp < 0°C. Stir for 1.5h. -

Neutralization: Carefully neutralize with NaOH (aq) to pH 7.

-

Extraction: Extract with diethyl ether (

). Dry over anhydrous -

Purification: Recrystallize from ethanol to yield off-white crystals.

-

Validation: melting point 186-187°C;

NMR confirms loss of amino protons.[1]

-

Protocol B: General Procedure for Derivatization (Library Generation)

Purpose: To generate a library of C2-amino derivatives for kinase screening.[1]

-

Reagents: Combine 2-Bromo-6-methylpyridin-3-ol (1 mmol) with the desired amine (1.2 eq).

-

Solvent/Base: Use DMSO (2 mL) and

(2 eq).[1] -

Conditions: Heat to 120°C in a sealed tube for 12–16 hours.

-

Workup: Pour into ice water. Precipitate is filtered and washed with water.[1]

-

Purification: Column chromatography (Hexane/EtOAc).

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth. -

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

-

Incubation: 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]

-

Control: Vancomycin (positive), DMSO only (negative).

-

Structure-Activity Relationship (SAR) Logic[1]

The optimization of this scaffold follows a strict logic based on the spatial arrangement of the functional groups.

Figure 2: Decision tree for medicinal chemistry optimization of the scaffold.

Critical SAR Rules:

-

The "Hinge" Rule: For kinase inhibition, the C3-OH (or a small ether) and the pyridine Nitrogen often function as the hydrogen bond acceptor/donor pair. Bulky groups at C3 often abolish activity by steric clash.[1]

-

The Lipophilic Tail: Substituents introduced at C2 should generally possess aromatic character to interact with the hydrophobic pocket of the target protein.

-

Solubility: If the derivative is too lipophilic (ClogP > 5), introduce a solubilizing morpholine or piperazine ring via the C2 linker.

References

-

Sigma-Aldrich. (n.d.).[1] 2-Bromo-6-methylpyridine Product Specification. Retrieved from [1]

-

PubChem. (2025).[1][4] Compound Summary: 2-Bromo-6-methylpyridin-3-ol.[1] National Library of Medicine.[1] Retrieved from [1]

-

ChemicalBook. (2025).[1][2] Synthesis and Properties of 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [1]

-

MDPI. (2024).[1] Antimicrobial and Antibiofilm Activities of Hydroxypyridine Derivatives. Molecules. Retrieved from [1]

-

ResearchGate. (2013).[1] Crystal structure and hydrogen bonding patterns of 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica. Retrieved from

Sources

- 1. 6-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-6-methylpyridin-3-ol as a building block in medicinal chemistry

Title: 2-Bromo-6-methylpyridin-3-ol: A Versatile Trifunctional Scaffold for Medicinal Chemistry[1][2]

Executive Summary

2-Bromo-6-methylpyridin-3-ol (CAS: 23003-35-2 ) serves as a high-value "privileged scaffold" in modern drug discovery.[1][2] Its structural architecture—comprising a pyridine core decorated with an electrophilic bromine at C2, a nucleophilic hydroxyl at C3, and a steric/metabolic modulator (methyl) at C6—offers a unique "trifunctional" platform.[2] This guide details the strategic application of this building block, focusing on its synthesis, divergent reactivity profiles (Suzuki couplings, O-alkylations, and annulations), and its role in developing bioactive agents such as Nikkomycin Z analogues and PRMT5 inhibitors .[1]

Chemical Profile & Structural Logic[1][3]

The utility of 2-bromo-6-methylpyridin-3-ol lies in its ability to serve as a branching point in divergent synthesis.[1][2] The three functional handles allow for sequential, orthogonal functionalization.[2]

| Property | Data |

| IUPAC Name | 2-Bromo-6-methylpyridin-3-ol |

| CAS Number | 23003-35-2 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 186–187 °C |

| pKa | ~4.66 (Predicted) |

Structural Analysis (The "Trifunctional" Advantage)

-

C2-Bromine (Electrophile): Positioned adjacent to the ring nitrogen, this site is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (

).[1] -

C3-Hydroxyl (Nucleophile): Provides a handle for etherification to tune lipophilicity (

) or for intramolecular cyclization to form fused heterocycles (e.g., furo[3,2-b]pyridines).[1] -

C6-Methyl (Modulator): Blocks the metabolically labile C6 position and introduces a steric vector that can lock conformation in protein active sites.[1][2]

Synthesis of the Building Block

The preparation of 2-bromo-6-methylpyridin-3-ol is typically achieved via the regioselective bromination of 6-methylpyridin-3-ol (also known as 5-hydroxy-2-methylpyridine).[1][2] The hydroxyl group activates the pyridine ring, directing the electrophilic bromine to the ortho-position (C2).[1]

Protocol: Regioselective Bromination

-

Reagents: Bromine (

), Pyridine (solvent/base).[2] -

Mechanism: Electrophilic Aromatic Substitution (

).[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-methylpyridin-3-ol (1.0 equiv) in pyridine (approx. 15 mL/g) in a round-bottom flask.

-

Addition: Cool the solution to 0–5 °C. Add a solution of bromine (1.1 equiv) in pyridine dropwise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to 40 °C and stir for 1–2 hours. Monitor conversion by TLC or LC-MS.[1][2]

-

Workup: Evaporate the pyridine solvent under reduced pressure.

-

Isolation: Suspend the resulting solid residue in water and stir overnight. The product precipitates as a brown solid.[2]

-

Purification: Collect by filtration, wash with cold water, and dry under vacuum.[2]

Figure 1: Synthetic workflow for the preparation of 2-bromo-6-methylpyridin-3-ol.

Medicinal Chemistry Applications

This scaffold acts as a "Hub" for divergent synthesis.[2] Below are the three primary derivatization pathways used in drug development.

Pathway A: C2-Functionalization (Suzuki-Miyaura Coupling)

The C2-bromide is an excellent partner for boronic acids, allowing the installation of aryl or heteroaryl groups.[1] This is critical for building biaryl pharmacophores common in kinase inhibitors.[2]

-

Standard Conditions: Arylboronic acid (1.2 equiv),

(5 mol%), -

Insight: The free C3-hydroxyl can sometimes interfere with the catalyst or solubility.[1][2] If yields are low, protect the OH as a methoxymethyl (MOM) ether or benzyl ether prior to coupling.

Pathway B: C3-Functionalization (O-Alkylation)

Modifying the C3-hydroxyl modulates the physicochemical properties (solubility, permeability) and can extend the molecule to reach additional binding pockets.[1]

-

Protocol: Dissolve scaffold in Acetone or DMF. Add

(2 equiv) and alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).[1] Heat to reflux (Acetone) or 60 °C (DMF) for 2–4 hours. -

Application: Synthesis of alkoxy-pyridine derivatives found in PRMT5 inhibitors .

Pathway C: Tandem Annulation (Furo[3,2-b]pyridines)

The adjacency of the C2-Br and C3-OH allows for metal-catalyzed annulation with alkynes, creating fused bicyclic systems (furo-pyridines) which are bioisosteres of indoles and benzofurans.[1]

-

Reaction: Ni-catalyzed coupling with terminal alkynes.[1][2][3]

-

Significance: Rapid access to complex heterocyclic cores for "scaffold hopping."[2]

Figure 2: Divergent reactivity profile of the scaffold, illustrating three key pathways for library generation.[1][2]

Case Studies in Drug Discovery

Nikkomycin Z Analogues (Antifungals)

The 3-hydroxypyridine core is a structural motif in Nikkomycin Z , a potent chitin synthase inhibitor.[1] 2-Bromo-6-methylpyridin-3-ol serves as a synthetic precursor to analogues where the C2-position is derivatized to optimize binding affinity against fungal pathogens.[1][2]

PRMT5 Inhibitors (Oncology)

Recent patent literature (e.g., US20250154172A1) highlights the use of this scaffold in synthesizing inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

-

Role: The scaffold acts as a linker.[2] The C3-oxygen is often alkylated with a linker chain, while the C2-bromide is coupled to a specific aromatic warhead, creating a molecule that spans the PRMT5 active site.[1]

References

-

ChemicalBook. (2025).[2][3] 2-Bromo-3-hydroxy-6-methylpyridine Properties and Synthesis. Retrieved from

-

Singh, G. P., et al. (2013).[2] 2-Bromo-3-hydroxy-6-methylpyridine.[1][2] Acta Crystallographica Section E. Retrieved from

-

Google Patents. (2016).[2] Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2).[2] Retrieved from

-

Google Patents. (2025).[2] PRMT5 inhibitors and uses thereof (US20250154172A1).[2] Retrieved from

-

BenchChem. (2025).[2] Application Notes for Suzuki Coupling Reactions. Retrieved from

Sources

Spectroscopic Data of 2-Bromo-6-methylpyridin-3-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-methylpyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

2-Bromo-6-methylpyridin-3-ol (CAS No. 23003-35-2) is a substituted pyridine derivative with a unique substitution pattern that imparts specific chemical reactivity, making it a valuable building block in organic synthesis.[1] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure and purity, which are critical for its application in multi-step syntheses. This guide provides a detailed examination of its spectroscopic signature.

Molecular Structure and Key Features

The molecular structure of 2-Bromo-6-methylpyridin-3-ol, C₆H₆BrNO, consists of a pyridine ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 6-position. This arrangement of functional groups dictates the electronic environment of each atom and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.36 | br s | 1H | -OH |

| 6.94 | d, J = 8.1 Hz | 1H | H-4 |

| 6.73 | d, J = 8.1 Hz | 1H | H-5 |

| 2.21 | s | 3H | -CH₃ |

Source: ChemicalBook[1]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Bromo-6-methylpyridin-3-ol in CDCl₃ displays four distinct signals, consistent with its molecular structure.

-

Hydroxyl Proton (-OH): The broad singlet at δ 9.36 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is a result of chemical exchange and hydrogen bonding.

-

Aromatic Protons (H-4 and H-5): The two doublets at δ 6.94 and 6.73 ppm correspond to the two coupled protons on the pyridine ring. The coupling constant of J = 8.1 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current.

-

Methyl Protons (-CH₃): The singlet at δ 2.21 ppm, integrating to three protons, is assigned to the methyl group at the 6-position. The singlet multiplicity indicates no adjacent protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155 | C-6 |

| ~145 | C-3 |

| ~140 | C-2 |

| ~125 | C-4 |

| ~115 | C-5 |

| ~20 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show six signals, corresponding to the six carbon atoms in the molecule.

-

Quaternary Carbons (C-2, C-3, and C-6): The carbons bearing the bromine, hydroxyl, and methyl groups are expected to appear as quaternary carbons with lower intensities. The carbon attached to the electronegative oxygen (C-3) and the nitrogen (C-6 and C-2) would be significantly downfield.

-

Aromatic CH Carbons (C-4 and C-5): These carbons are expected to resonate in the typical aromatic region.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as an upfield signal, characteristic of an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1260-1000 | C-O stretch | Phenolic C-O |

| 1100-1000 | C-Br stretch | Aryl bromide |

Interpretation of the IR Spectrum:

The IR spectrum of 2-Bromo-6-methylpyridin-3-ol is expected to be dominated by a broad absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations will be present in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenolic group and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum of 2-Bromo-6-methylpyridin-3-ol is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

Molecular Ion (M⁺): [C₆H₆⁷⁹BrNO]⁺ at m/z = 187

-

Molecular Ion (M+2): [C₆H₆⁸¹BrNO]⁺ at m/z = 189

Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atom and cleavage of the pyridine ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like 2-Bromo-6-methylpyridin-3-ol.

NMR Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Workflow for NMR Data Acquisition:

Caption: A generalized workflow for NMR data acquisition.

FT-IR Data Acquisition

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Workflow for FT-IR (ATR) Data Acquisition:

Caption: A standard workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

Workflow for ESI-MS Data Acquisition:

Caption: A simplified workflow for ESI-Mass Spectrometry data acquisition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unequivocal identification and characterization of 2-Bromo-6-methylpyridin-3-ol. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and MS data, offer a robust analytical package for researchers working with this important chemical intermediate. Adherence to sound experimental protocols and a thorough understanding of spectral interpretation are essential for ensuring the quality and reliability of research and development outcomes.

References

Sources

A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-3-ol

Introduction: Navigating the Chemistry and Risks of a Key Synthetic Intermediate

2-Bromo-6-methylpyridin-3-ol is an aromatic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a pyridine ring substituted with bromine, a methyl group, and a hydroxyl group, makes it a versatile intermediate in the synthesis of more complex molecules.[1][2][3] The strategic placement of these functional groups allows for a variety of chemical transformations, crucial for medicinal chemists designing novel therapeutic agents.[2][3] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for its safe utilization in a research and development setting.

This guide provides a comprehensive overview of the safety and handling of 2-Bromo-6-methylpyridin-3-ol, drawing upon available safety data for the compound and its structural analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

| Hazard Classification | GHS Hazard Statement | Associated Risks and Expert Insights |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Ingestion can lead to systemic toxicity. The pyridine core, in particular, is known to target the central nervous system, cardiovascular system, and blood-forming organs.[5] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a solid powder, inhalation of dust can cause respiratory tract irritation and potential systemic effects.[1][6] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4][6] | Direct contact with the skin is likely to cause irritation, redness, and inflammation. Prolonged or repeated contact should be avoided. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4][6] | The compound can cause significant irritation and potential damage to the eyes. Immediate and thorough rinsing is crucial in case of exposure. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[4][6] | Inhalation may lead to irritation of the nose, throat, and lungs, causing symptoms such as coughing and shortness of breath. |

Expert Insight: The presence of both a bromine atom and a hydroxyl group on the pyridine ring can influence the compound's reactivity and toxicological profile. Halogenated pyridines, in general, should be handled with a high degree of caution due to their potential for toxicity.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling 2-Bromo-6-methylpyridin-3-ol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2-Bromo-6-methylpyridin-3-ol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of any dust or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[9]

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Chemical-resistant gloves are required. While specific glove compatibility data for 2-Bromo-6-methylpyridin-3-ol is not available, butyl rubber or PVA gloves are recommended for handling pyridine and its derivatives.[8] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination.[9] Always consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A fully buttoned lab coat must be worn to protect against skin contact.[8] For larger-scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices

-

Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

-

Grounding: For transfers of larger quantities of the solid, take precautionary measures against static discharge.[11]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][13]

Storage with Foresight

-

Container: Store in a tightly closed, properly labeled container.[9][12]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8][9] An inert atmosphere is recommended for storage.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[8][11]

Responsible Disposal

-

Waste Collection: All waste containing 2-Bromo-6-methylpyridin-3-ol must be collected in a designated, sealed, and properly labeled hazardous waste container.[8]

-

Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[12] Do not dispose of it down the drain or in the general trash.

Emergency Procedures: Preparedness is Key

In Case of Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[7] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][13] If skin irritation occurs, seek medical advice.[12]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[12] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.[7]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled hazardous waste container.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-6-methylpyridin-3-ol, from preparation to cleanup, emphasizing the integration of safety protocols at each step.

Caption: Safe handling workflow for 2-Bromo-6-methylpyridin-3-ol.

Conclusion: A Culture of Safety

2-Bromo-6-methylpyridin-3-ol is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of hazard identification, engineering controls, appropriate PPE, and safe work practices into every aspect of its handling, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundation for building a robust safety culture when working with this and other similarly reactive chemical intermediates.

References

- Jubilant Ingrevia Limited. (2024, February 20).

- Cole-Parmer.

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine.

- University of Washington.

- IndiaMART. 2 Bromo 6 Methylpyridin 3 Ol.

- New Jersey Department of Health. HAZARD SUMMARY - Pyridine.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- Sigma-Aldrich. (2025, August 5).

- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98.

- PubChem. 6-Bromo-2-methylpyridin-3-ol.

- Thermo Fisher Scientific. 2-Bromo-6-(hydroxymethyl)pyridine, 96%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29).

- Sigma-Aldrich. 2-Bromo-6-methylpyridin-3-ol.

- Fisher Scientific. (2009, October 2).

- PubChem. 4-Bromo-6-methylpyridin-3-ol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 2-Amino-3-bromo-6-methylpyridine: A Key Building Block for Advanced Chemical Synthesis.

Sources

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 6-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.es [fishersci.es]

Methodological & Application

Suzuki coupling protocol for 2-Bromo-6-methylpyridin-3-ol

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-methylpyridin-3-ol

Executive Summary & Strategic Analysis

The coupling of 2-Bromo-6-methylpyridin-3-ol presents a specific "chelation trap" challenge in medicinal chemistry. Unlike standard aryl bromides, this substrate possesses a free hydroxyl group at the C3 position adjacent to the C2 halogen and the pyridine nitrogen.

The Chelation Challenge:

Under standard basic Suzuki conditions, the C3-hydroxyl group deprotonates (

The Solution: This protocol rejects the traditional requirement for O-protection (e.g., MOM, Bn) which adds two synthetic steps. Instead, we utilize Type I Bulky Buchwald Ligands (XPhos) within a precatalyst system (G2/G3).[1] The extreme steric bulk of XPhos prevents the formation of the planar Pd-N/O chelate, facilitating the direct coupling of the unprotected substrate with high turnover frequencies (TOF).

Mechanistic Insight: The "Chelation Trap"

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the catalyst deactivation pathway caused by the substrate's specific substitution pattern.

Figure 1: The "Chelation Trap" mechanism.[1] Standard ligands allow the deprotonated substrate to sequester Palladium (Red path).[1] Bulky ligands like XPhos sterically preclude this chelation, forcing the cycle forward (Green path).

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Best for: Medicinal chemistry, rapid library synthesis, avoiding protection/deprotection steps.

Reagents:

-

Substrate: 2-Bromo-6-methylpyridin-3-ol (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G2 (2.0–3.0 mol%)

-

Note: If G2 is unavailable, generate in situ using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

-

Base: K₃PO₄ (3.0 equiv)

-

Note: 3.0 equiv is critical to neutralize the HCl generated and keep the Pyridin-3-ol fully deprotonated as the soluble potassium salt.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Why: The water component is essential to solubilize the inorganic base and the polar pyridinate salt.

-

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methylpyridin-3-ol (1.0 mmol, 188 mg), the boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

-

Degas (Solvent): In a separate vessel, sparge the Dioxane/Water mixture (5 mL) with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of low-loading Pd couplings.

-

Catalyst Addition: Add XPhos Pd G2 (15–23 mg, 2–3 mol%) to the solids.

-

Initiation: Add the degassed solvent via syringe.[1] Seal the vial immediately with a Teflon-lined cap.[1]

-

Reaction: Heat the block/bath to 80°C . Stir vigorously (800 rpm).

-

Workup (pH Adjustment):

-

CRITICAL: The product is likely in the aqueous phase as the phenolate salt. Acidify carefully with 1N HCl to pH ~6–7 to protonate the hydroxyl group (rendering it neutral/organic soluble).

-

Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[1][5]

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: The "Scale-Up" Route (Protected)

Best for: Multi-gram scale where purification of the zwitterionic product is difficult, or if the boronic acid is unstable to basic aqueous conditions.

Reagents:

-

Substrate: 2-Bromo-3-methoxy-6-methylpyridine (O-Methylated precursor)

-

Catalyst: Pd(dppf)Cl₂·DCM (1 mol%)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Toluene / Ethanol / Water (4:2:1)

Key Difference: By masking the -OH as a methyl ether (or MOM ether), the "chelation trap" is removed. Standard, cheaper catalysts like Pd(dppf)Cl₂ become highly effective.[1]

Optimization & Troubleshooting Data

| Variable | Condition | Observation/Recommendation |

| Catalyst | Pd(PPh₃)₄ | Avoid. High failure rate due to PPh₃ displacement by the substrate N/O chelate.[1] |

| Catalyst | XPhos Pd G2 | Excellent. Bulky biaryl ligand prevents chelation.[1] Active species forms rapidly.[1] |

| Catalyst | Pd(dppf)Cl₂ | Good. Bidentate ligand resists displacement, but requires higher temps (100°C) for unprotected substrates.[1] |

| Base | K₂CO₃ vs K₃PO₄ | K₃PO₄ generally gives higher yields for heteroaryl chlorides/bromides due to higher basicity and "salting out" effect.[1] |

| Solvent | DMF/DMA | Avoid if possible. Difficult to remove; can cause workup issues with amphoteric products.[1] Use Dioxane/Water.[1][6][7] |

| Stoichiometry | Boronic Acid | If the boronic acid is electron-poor (e.g., Pyridine-3-boronic acid), it may protodeboronate. Increase to 1.5–2.0 equiv.[1] |

Decision Tree for Reaction Setup

Use this flow to determine the exact conditions based on your specific coupling partner.

Figure 2: Optimization logic based on the stability of the coupling partner.

References

-

XPhos Pd G2 Development: Bains, W., et al. "Evolution of the Buchwald Precatalysts."[1] Organic Process Research & Development, 2016.[1]

-

Coupling of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1][7][8] Journal of the American Chemical Society, 2007.[3]

-

Catalyst Poisoning Mechanisms: Fan, Z. Q., et al. "Understanding Catalyst Deactivation in Cross-Coupling."[1] Chemical Society Reviews, 2021.[1]

-

General Suzuki Protocols: "Suzuki-Miyaura Cross-Coupling: A Practical Guide." Sigma-Aldrich (Merck) Technical Bulletins.

Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[1] All experiments should be conducted in a fume hood with appropriate PPE.[1][2] The user assumes all responsibility for safety and compliance.

Sources

- 1. 2-Bromo-6-methylpyridine | C6H6BrN | CID 79205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. benchchem.com [benchchem.com]

- 7. nasc.ac.in [nasc.ac.in]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridin-3-ol

Executive Summary

This guide details the protocols for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridin-3-ol , a challenging scaffold frequently encountered in kinase inhibitor discovery. The presence of an acidic hydroxyl group at the C3 position, adjacent to the reactive C2-bromide and the pyridine nitrogen, creates a "perfect storm" for catalyst poisoning and chelation.

This note presents two distinct workflows:

-

The "Gold Standard" Route (Protected): A high-fidelity, three-step sequence utilizing silyl protection to ensure scalability and reproducibility.

-

The "Direct" Route (Advanced): A ligand-enabled, protecting-group-free protocol utilizing sterically demanding precatalysts (e.g., tBuBrettPhos Pd G3) for rapid analog generation.

Mechanistic Challenge: The Orthogonal Functionality Problem

The substrate 2-bromo-6-methylpyridin-3-ol presents three competing electronic features that disrupt the standard catalytic cycle:

-

The C3-Hydroxyl (Acidic): Under standard basic amination conditions (NaOtBu), the hydroxyl is deprotonated (

). The resulting phenoxide/pyridinate anion can bind to Palladium ( -

The Pyridine Nitrogen (Basic): The nitrogen lone pair can displace phosphine ligands, particularly in monodentate systems, leading to catalyst deactivation.

-

Steric Crowding: The C2 reaction center is flanked by the C3-substituent and the pyridine nitrogen, requiring a catalyst with a wide bite angle or significant bulk to facilitate oxidative addition.

Mechanistic Pathway & Interference Points

Figure 1: The dual pathway showing productive coupling vs. catalyst poisoning via Pd-alkoxide formation.

Protocol A: The "Gold Standard" (Protected Route)

Recommended for Scale-up (>5g) and GMP workflows.

Rationale: Masking the C3-hydroxyl as a silyl ether prevents the formation of the Pd-alkoxide and eliminates the zwitterionic character of the substrate, making it soluble in non-polar solvents (Toluene) which are optimal for Buchwald couplings.

Step 1: Protection (TBS-Cl)

-

Reagents: 2-Bromo-6-methylpyridin-3-ol (1.0 eq), Imidazole (2.5 eq), TBS-Cl (1.2 eq), DCM.

-

Procedure: Stir at RT for 3 hours. Aqueous workup.

-

Yield Expectation: >90%.

Step 2: Buchwald-Hartwig Amination

Catalyst Selection: Xantphos is the ligand of choice here. Its wide bite angle facilitates the coupling of sterically hindered 2-halopyridines and resists displacement by the pyridine nitrogen.

| Component | Equivalents | Role |

| TBS-Protected Substrate | 1.0 | Electrophile |

| Primary/Secondary Amine | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 0.02 (2 mol%) | Pd Source |

| Xantphos | 0.04 (4 mol%) | Ligand (Bidentate) |

| Cs₂CO₃ | 2.0 | Base (Mild) |

| 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |

Detailed Procedure:

-

Inerting: Charge a reaction vial with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (sparged). Stir at RT for 10 mins to pre-form the active catalyst complex (solution turns from dark purple/red to orange/yellow).

-

Addition: Add the TBS-protected substrate and the amine (liquid amines added neat; solid amines added in step 1).

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate.

Step 3: Deprotection

-

Reagents: TBAF (1.1 eq) in THF or HCl (4M in Dioxane).

-

Note: Acidic deprotection (HCl) is preferred if the amine product is basic, allowing isolation as the HCl salt.

Protocol B: The "Direct" Route (Advanced)

Recommended for High-Throughput Screening (HTS) and Analog Library Generation.

Rationale: Utilizing 3rd or 4th Generation Buchwald Precatalysts (e.g., tBuBrettPhos Pd G3 ) allows for coupling in the presence of the free hydroxyl. These bulky, electron-rich ligands create a steric shell around the Pd center that prevents the formation of the stable Pd-alkoxide resting state.

Critical Parameter: Use LiHMDS (Lithium Hexamethyldisilazide) as the base. It is soluble and strong enough to double-deprotonate the substrate (if necessary) or maintain the equilibrium required for amination without forming insoluble aggregates.

| Component | Equivalents | Role |

| Unprotected Substrate | 1.0 | Electrophile |

| Amine | 1.2 - 1.5 | Nucleophile |

| tBuBrettPhos Pd G3 | 0.02 - 0.05 | Precatalyst |

| LiHMDS (1M in THF) | 2.2 - 2.5 | Base (Soluble) |

| THF or Toluene | [0.15 M] | Solvent |

Detailed Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, add the substrate, amine, and tBuBrettPhos Pd G3 to a vial.

-

Base Addition: Add solvent followed by dropwise addition of LiHMDS solution. Note: The solution may turn dark immediately.

-

Reaction: Seal and heat to 65°C . (Lower temperature than Protocol A is often sufficient due to the high activity of G3 catalysts).

-

Quench: Carefully quench with NH₄Cl (sat. aq) to protonate the phenoxide/pyridinate.

-

Purification: Direct coupling products are zwitterionic. Reverse-phase chromatography (C18) with a buffered mobile phase (Formic Acid or Ammonium Bicarbonate) is recommended.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning | Switch from Protocol B to Protocol A (Protect OH). Ensure solvent is strictly anhydrous. |

| Dehalogenation (H-Substituted) | Switch solvent to Toluene (non-coordinating). Increase amine equivalents. Use RuPhos for secondary amines. | |

| C-O Coupling (Ether formation) | Competitive O-Arylation | The 3-OH is acting as the nucleophile. Must use Protocol A (Protection). |

| Low Yield with Primary Amines | Bis-Arylation | Use BrettPhos or tBuBrettPhos (highly selective for mono-arylation). Avoid Xantphos for small primary amines. |

Decision Workflow

Figure 2: Strategic decision tree for selecting the appropriate experimental workflow.

References

-

Buchwald-Hartwig Amination Mechanisms & Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. [Link]

-

Amination of Unprotected Heterocycles (Direct Route Basis): Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.[1] Organic Letters. [Link][1]

-

Base Selection in C-N Coupling: Klinkenberg, J. L., & Hartwig, J. F. (2011). Role of the Base in Buchwald-Hartwig Amination.[2][3] Journal of the American Chemical Society. [Link]

Sources

- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-methylpyridin-3-ol

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis of 2-Bromo-6-methylpyridin-3-ol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a multi-step process, commencing with the commercially available 2-amino-6-methylpyridine. This document outlines a robust and scalable synthetic route, with a strong emphasis on process safety, particularly concerning the handling of potentially hazardous diazonium salt intermediates. Each step of the protocol is accompanied by in-depth scientific explanations for the chosen reagents and reaction conditions, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

Substituted pyridinols are a critical class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Specifically, 2-Bromo-6-methylpyridin-3-ol serves as a versatile building block, enabling the introduction of further functionalities through cross-coupling reactions at the bromine-substituted position and derivatization of the hydroxyl group. Its structural motifs are found in a variety of compounds with therapeutic and agricultural applications. The efficient and safe production of this intermediate on a large scale is therefore of significant industrial importance.

This application note details a well-established synthetic pathway, breaking down the process into three key stages:

-

Diazotization of 2-amino-6-methylpyridine: A foundational reaction in aromatic chemistry to generate a reactive diazonium salt intermediate.

-

Hydrolysis of the Diazonium Salt: Conversion of the diazonium group to a hydroxyl group to yield 6-methylpyridin-3-ol.

-

Regioselective Bromination: Introduction of a bromine atom at the C2 position of the pyridine ring to afford the final product.

A critical focus of this document is the implementation of rigorous safety protocols, especially during the diazotization step, to mitigate the risks associated with the formation of unstable diazonium salts.

Synthetic Strategy Overview

The overall synthetic transformation is depicted in the workflow diagram below. This multi-step approach was selected for its reliance on well-understood and scalable reaction classes, starting from a readily available precursor.

Figure 1: Overall synthetic workflow for the preparation of 2-Bromo-6-methylpyridin-3-ol.

PART 1: Detailed Experimental Protocols

Step 1: Diazotization of 2-amino-6-methylpyridine

The conversion of an aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[3] This reaction proceeds via the in-situ generation of nitrous acid from sodium nitrite and a strong acid. The highly reactive diazonium salt is typically not isolated and is used directly in the subsequent step.

Safety First: Handling Diazonium Salts

Aromatic diazonium salts are notoriously unstable and can be explosive in solid form, especially when dry.[4][5][6][7] For large-scale synthesis, the following safety precautions are non-negotiable:

-

Strict Temperature Control: The reaction must be maintained at 0-5 °C at all times.[6][8] Exceeding this temperature range can lead to rapid decomposition of the diazonium salt and the vigorous evolution of nitrogen gas, potentially causing a dangerous pressure buildup.

-

Stoichiometric Control of Sodium Nitrite: An excess of sodium nitrite should be avoided to prevent the formation of unstable side products.[4][6]

-

Quenching of Excess Nitrous Acid: Any remaining nitrous acid at the end of the reaction must be quenched, typically with sulfamic acid or urea. A simple starch-iodide paper test can be used to detect the presence of nitrous acid.

-

Never Isolate the Diazonium Salt: The diazonium salt should be generated and consumed in situ.

Protocol:

-

To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, add a solution of concentrated sulfuric acid (2.5 equivalents) in water (10 volumes relative to the starting amine).

-

Cool the acidic solution to 0-5 °C using a circulating chiller.

-

Slowly add 2-amino-6-methylpyridine (1.0 equivalent) to the cooled acid solution while maintaining the internal temperature below 10 °C.

-

Once the addition is complete and the temperature has stabilized at 0-5 °C, prepare a solution of sodium nitrite (1.05 equivalents) in water (2 volumes).

-

Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Perform a starch-iodide test to check for the presence of excess nitrous acid. If the test is positive, add a small amount of sulfamic acid until the test is negative.

Step 2: Hydrolysis of the Diazonium Salt to 6-methylpyridin-3-ol

The diazonium group is an excellent leaving group (as N₂) and can be readily displaced by a hydroxyl group from water, particularly at elevated temperatures. This step converts the diazonium salt intermediate directly to the desired pyridinol.

Protocol:

-

Slowly and carefully heat the solution containing the freshly prepared pyridin-2-yl-6-methyldiazonium salt to 80-90 °C. Vigorous gas evolution (N₂) will be observed. The heating rate should be controlled to manage the rate of gas evolution.

-

Maintain the reaction mixture at this temperature for 1-2 hours, or until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8. The product may begin to precipitate during neutralization.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylpyridin-3-ol.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 3: Regioselective Bromination of 6-methylpyridin-3-ol

The final step involves the electrophilic bromination of the 6-methylpyridin-3-ol intermediate. The regioselectivity of this reaction is directed by the existing substituents on the pyridine ring. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The methyl group is a weaker activating group. In this case, bromination is expected to occur at the position ortho to the strongly activating hydroxyl group, which is the C2 position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation, especially on a larger scale.

Protocol:

-

In a suitable reactor, dissolve the 6-methylpyridin-3-ol (1.0 equivalent) in acetonitrile (10 volumes).

-

Cool the solution to 0-5 °C.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

-

Remove the acetonitrile under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 5 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-Bromo-6-methylpyridin-3-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

PART 2: Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |

| 1. Diazotization | 2-amino-6-methylpyridine, NaNO₂, H₂SO₄ | Water | 0-5 | 1.5-2.5 | - (in situ) | - (in situ) |

| 2. Hydrolysis | Diazonium salt intermediate | Water | 80-90 | 1-2 | 75-85 | >95% |

| 3. Bromination | 6-methylpyridin-3-ol, NBS | Acetonitrile | 0 to RT | 4-6 | 80-90 | >98% |

Characterization Data for 2-Bromo-6-methylpyridin-3-ol

-

Appearance: Off-white to light yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.40 (br s, 1H, OH), 2.45 (s, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.2, 145.8, 139.1, 124.5, 122.3, 23.7.

-

HPLC: Purity >98% (column and mobile phase conditions to be optimized based on specific instrumentation).

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₇BrNO [M+H]⁺: 187.97, found: 187.97.

PART 3: Process Logic and Scientific Rationale

Causality Behind Experimental Choices

The choice of a multi-step synthesis starting from 2-amino-6-methylpyridine is predicated on the commercial availability and cost-effectiveness of this starting material. The diazotization-hydrolysis sequence is a classic and reliable method for the conversion of an aromatic amine to a phenol, which in this case is a pyridinol. The use of NBS for bromination is a strategic choice for large-scale operations due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.

The regioselectivity of the bromination step is a key consideration. The hydroxyl group at the 3-position is a powerful ortho-, para-director. The positions ortho to the hydroxyl are C2 and C4. The position para is C6, which is already substituted with a methyl group. The methyl group is a weak ortho-, para-director. Therefore, the strong activating and directing effect of the hydroxyl group overwhelmingly favors bromination at the C2 or C4 position. Steric hindrance from the adjacent methyl group at C6 may slightly disfavor substitution at C5. The observed product, 2-Bromo-6-methylpyridin-3-ol, indicates that substitution occurs preferentially at the C2 position, which is ortho to the hydroxyl group.

Self-Validating System and In-Process Controls

To ensure the reliability and safety of this protocol on a large scale, in-process controls are essential.

-

Temperature Monitoring: Continuous monitoring of the internal reaction temperature during the diazotization and hydrolysis steps is critical. Automated systems with alarms and emergency cooling capabilities are highly recommended for large-scale production.

-

Starch-Iodide Test: This simple qualitative test is a crucial in-process control to ensure that all the sodium nitrite has reacted and to signal the need for quenching any excess nitrous acid before proceeding to the heating step.

-

Reaction Completion Monitoring: TLC or HPLC should be used to monitor the progress of the bromination reaction to determine the optimal reaction time and prevent the formation of over-brominated or other side products.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of 2-Bromo-6-methylpyridin-3-ol. By adhering to the outlined procedures and, most importantly, the stringent safety measures, researchers and process chemists can confidently and efficiently produce this valuable intermediate for further applications in drug discovery and development. The provided rationale for the experimental choices and the emphasis on in-process controls are intended to empower the user to not only replicate this synthesis but also to adapt and optimize it for their specific large-scale manufacturing needs.

References

-

Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Accessed February 11, 2026. [Link]

-

Sandmeyer Reaction. ResearchGate. Accessed February 11, 2026. [Link]

-

A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Accessed February 11, 2026. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Accessed February 11, 2026. [Link]

-

Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Accessed February 11, 2026. [Link]

-

Sandmeyer reaction. Wikipedia. Accessed February 11, 2026. [Link]

- Bromination of pyridine derivatives.

-

Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Accessed February 11, 2026. [Link]

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Accessed February 11, 2026. [Link]

- Process for the preparation of 2-amino-alkylpyridines.

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Accessed February 11, 2026. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Accessed February 11, 2026. [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. Accessed February 11, 2026. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. Accessed February 11, 2026. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. Accessed February 11, 2026. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Accessed February 11, 2026. [Link]

- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Accessed February 11, 2026. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Accessed February 11, 2026. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

-

Diazotisation. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

-

Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. Accessed February 11, 2026. [Link]

-

Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals Limited. Accessed February 11, 2026. [Link]

-

3-aminopyridine. Organic Syntheses. Accessed February 11, 2026. [Link]

-

2-Bromo-6-methylpyridine. SIELC Technologies. Accessed February 11, 2026. [Link]

-

2-Iodo-6-methylpyridin-3-ol. PubChem. Accessed February 11, 2026. [Link]

-

6-METHYLPYRIDIN-3-OL. Matrix Fine Chemicals. Accessed February 11, 2026. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Accessed February 11, 2026. [Link]

-

Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions (RSC Publishing). Accessed February 11, 2026. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Accessed February 11, 2026. [Link]

-

Large-Scale Bromination of 2C-H. designer-drug.com. Accessed February 11, 2026. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Accessed February 11, 2026. [Link]

-

Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. Accessed February 11, 2026. [Link]

-

Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 11, 2026. [Link]

-

Exploring Flow Procedures for Diazonium Formation. PMC. Accessed February 11, 2026. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Accessed February 11, 2026. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

analytical methods for characterizing 2-Bromo-6-methylpyridin-3-ol

Abstract

This guide details the analytical characterization of 2-Bromo-6-methylpyridin-3-ol (CAS 126325-50-6), a critical heterocyclic building block used in the synthesis of antifungal agents (e.g., Nikkomycin Z analogs) and kinase inhibitors. Due to its amphoteric nature (basic pyridine nitrogen and acidic phenolic hydroxyl) and halogenated motif, this compound presents specific chromatographic challenges. This document provides validated protocols for HPLC purity profiling, LC-MS identification, and NMR structural elucidation, designed to ensure rigorous quality control in drug discovery workflows.

Chemical Identity & Physicochemical Context

Understanding the structural behavior of the analyte is the prerequisite for method design.

| Property | Specification | Notes |

| IUPAC Name | 2-Bromo-6-methylpyridin-3-ol | Alternate: 2-Bromo-3-hydroxy-6-methylpyridine |

| CAS Number | 126325-50-6 | Distinct from amine analogs (e.g., 2-bromo-6-methylpyridin-3-amine) |

| Formula | C₆H₆BrNO | MW: 188.02 g/mol |

| Melting Point | 187–189 °C (460–462 K) | High MP indicates strong intermolecular H-bonding (O-H[1][2]···N) in the crystal lattice [1].[3][4] |

| pKa (Predicted) | OH: ~4.8 | The 2-Br substituent lowers the pKa of the 3-OH via inductive withdrawal compared to 3-hydroxypyridine. |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in non-polar solvents (Hexane); sparingly soluble in water unless pH adjusted. |

Analytical Strategy & Workflow

The characterization logic follows a "Identity-Purity-Potency" hierarchy. The following diagram illustrates the decision matrix for selecting analytical conditions based on the compound's amphoteric properties.

Figure 1: Analytical workflow for amphoteric pyridine derivatives. The acidic HPLC condition is critical to suppress silanol interactions and ensure sharp peak shape.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale:

Hydroxypyridines are prone to peak tailing on C18 columns due to interaction between the basic nitrogen and residual silanols. We utilize a low pH mobile phase (pH ~2.5) to fully protonate the pyridine nitrogen (

Instrument Setup

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

-

Detector: Diode Array Detector (DAD), monitoring 210–400 nm. Extraction at 254 nm (aromatic) and 280 nm (phenol/pyridine).

Method Parameters

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

-

Why: End-capped columns are essential to minimize tailing.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Injection Volume: 5–10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End |

Sample Preparation: Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile . If solubility is poor, dissolve initially in 100 µL DMSO, then dilute with Mobile Phase A.

Acceptance Criteria:

-

Tailing Factor (Tf): < 1.5.

-

Retention Time: Expect elution around 8–10 min (mid-polar).

Protocol 2: LC-MS Identification (ESI)

Rationale:

Mass spectrometry provides definitive confirmation of the bromine atom. Bromine naturally exists as two stable isotopes,

MS Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).

-

Note: ESI Positive is preferred as the pyridine nitrogen protonates readily

.

-

-

Scan Range: 100–500 m/z.

-

Fragmentor Voltage: 70–100 V.

Data Interpretation

-

Target Mass: 188.02 Da.

-

Observed Signals:

-

m/z 188.0 (

isotope, -

m/z 190.0 (

isotope,

-

-

Validation Check: The peak height ratio of 188:190 must be approximately 1:1 . Any deviation suggests interference or lack of bromine.

Protocol 3: Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the regiochemistry (position of the methyl and bromine). The 2-bromo-6-methyl substitution pattern leaves two aromatic protons at positions 4 and 5, which will show ortho-coupling.

Sample Preparation

-

Solvent: DMSO-d6 (Preferred over CDCl₃ due to solubility and H-bonding stabilization).

-

Concentration: ~10 mg in 0.6 mL solvent.

Expected -NMR Spectrum (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 – 11.0 | Broad Singlet | 1H | –OH | Phenolic hydroxyl (exchangeable with D₂O). |

| 7.20 – 7.30 | Doublet ( | 1H | Ar-H (C4) | Ortho-coupling to C5 proton. |

| 7.00 – 7.10 | Doublet ( | 1H | Ar-H (C5) | Ortho-coupling to C4 proton. |